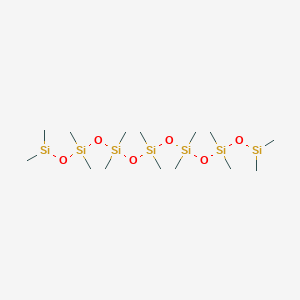

1,1,3,3,5,5,7,7,9,9,11,11,13,13-Tetradecamethylheptasiloxane

Übersicht

Beschreibung

1,1,3,3,5,5,7,7,9,9,11,11,13,13-Tetradecamethylheptasiloxane is a chemical compound with the molecular formula C14H44O6Si7 . It is a colorless to almost colorless transparent liquid .

Molecular Structure Analysis

The molecular structure of 1,1,3,3,5,5,7,7,9,9,11,11,13,13-Tetradecamethylheptasiloxane consists of 14 carbon atoms, 44 hydrogen atoms, 6 oxygen atoms, and 7 silicon atoms . The exact structure and arrangement of these atoms could not be found in the search results.Physical And Chemical Properties Analysis

1,1,3,3,5,5,7,7,9,9,11,11,13,13-Tetradecamethylheptasiloxane has a boiling point of 128 °C at 2 mmHg and a flash point of 164 °C . It has a specific gravity of 0.91 and a refractive index of 1.39 .Wissenschaftliche Forschungsanwendungen

Spirophosphorane Reactions

1,1,3,3,5,5,7,7,9,9,11,11,13,13-Tetradecamethylheptasiloxane plays a role in the formation and transformation of spirophosphoranes, crucial in organic chemistry. Laurenço and Burgada (1976) explored reactions involving spirophosphoranes, highlighting their significance in forming compounds with P-C bonds and tricoordinated phosphorus compounds (Laurenço & Burgada, 1976).

Liquid-Crystalline Derivatives

The compound's derivatives, particularly those with oligosiloxane chains, have applications in creating liquid-crystalline materials with high electron mobility. Funahashi and Sonoda (2012) synthesized liquid-crystalline perylene tetracarboxylic acid bisimide derivatives with trisiloxane chains, noting their solubility and potential in electronic applications (Funahashi & Sonoda, 2012).

Cyclotetrasiloxanetetrols Synthesis

Pozdnyakova et al. (2010) synthesized 1,3,5,7-Tetramethyl-1,3,5,7-tetrahydroxycyclotetrasiloxane, demonstrating its applications in creating various isomers and exploring their stability and properties through X-ray diffraction and NMR studies (Pozdnyakova et al., 2010).

Acid-Catalyzed Condensation in Siloxanes

The kinetics of condensation of various siloxanediols, including tetradecamethylheptasiloxane, were studied by Cypryk and Sigwalt (1994), providing insights into the complex mechanisms of silanol condensation crucial for polymer chemistry (Cypryk & Sigwalt, 1994).

Sol-Gel Process in Material Synthesis

Rozga-Wijas et al. (2005) used derivatives of 1,1,3,3,5,5,7,7,9,9,11,11,13,13-tetradecamethylheptasiloxane in the sol-gel process to create polysiloxane-silica hybrids, demonstrating their utility in forming materials with varied shapes and surface areas (Rozga-Wijas et al., 2005).

Antimalarial Research

The compound's derivatives have been explored in the context of antimalarial drugs. Opsenica et al. (2006) studied tetraoxane antimalarials, revealing their potential in treating resistant strains of Plasmodium falciparum, a malaria-causing parasite (Opsenica et al., 2006).

Eigenschaften

InChI |

InChI=1S/C14H42O6Si7/c1-21(2)15-23(5,6)17-25(9,10)19-27(13,14)20-26(11,12)18-24(7,8)16-22(3)4/h1-14H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJIDUNHDYJESJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H42O6Si7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70339091 | |

| Record name | AC1LB8OT | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70339091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

503.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,1,3,3,5,5,7,7,9,9,11,11,13,13-Tetradecamethylheptasiloxane | |

CAS RN |

19095-23-9 | |

| Record name | AC1LB8OT | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70339091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

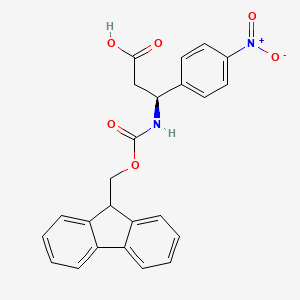

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 1,1,3,3,5,5,7,7,9,9,11,11,13,13-Tetradecamethylheptasiloxane being identified in plant extracts?

A1: This compound's presence in plant extracts analyzed by GC-MS is often attributed to contamination rather than being a natural component. [, , ] It is commonly used in laboratory settings as a silicone grease, and its appearance in analyses can arise from various sources during sample preparation or analysis. [, , ] Researchers should exercise caution when interpreting GC-MS data and consider potential contamination sources.

Q2: How can I differentiate 1,1,3,3,5,5,7,7,9,9,11,11,13,13-Tetradecamethylheptasiloxane from other siloxanes in GC-MS analysis?

A2: Distinguishing siloxanes in complex mixtures requires careful analysis of their mass spectra and retention times. While mass spectrometry can provide structural information, comparing retention times with known standards is crucial for accurate identification. Utilizing high-resolution mass spectrometry (HRMS) can further enhance identification accuracy by providing precise mass measurements.

Q3: Are there any documented biological activities or pharmacological properties associated with 1,1,3,3,5,5,7,7,9,9,11,11,13,13-Tetradecamethylheptasiloxane?

A3: The provided research articles focus on identifying this compound within plant extracts and do not delve into its potential biological activities. [, , , , ] It is essential to consult toxicological databases and relevant literature for information on its safety profile and potential biological effects.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-(Bromomethyl)phenyl]-2-methyl-1,3-thiazole](/img/structure/B1588675.png)